

# How to dissolve and prepare SG-094 for experiments

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: SG-094  
Cat. No.: B10827841

[Get Quote](#)

## Application Notes and Protocols for SG-094

Audience: Researchers, scientists, and drug development professionals.

Introduction: **SG-094** is a potent and synthetically accessible small molecule inhibitor of the two-pore channel 2 (TPC2).[1][2][3] TPC2 is a cation channel located on endolysosomal membranes that plays a crucial role in regulating intracellular Ca<sup>2+</sup> signaling, a process vital for cell functions including proliferation and angiogenesis.[1][4][5] **SG-094**, a simplified analog of the natural alkaloid tetrandrine, exhibits increased potency and reduced toxicity.[1][2] It has demonstrated anti-proliferative effects in cancer cell lines and antitumor efficacy in mouse models of hepatocellular carcinoma.[2][3][6] Mechanistically, **SG-094** arrests the TPC2 channel in an inactive state, preventing pore opening and subsequent downstream signaling.[4] Additionally, **SG-094** has been found to inhibit the drug efflux pump P-glycoprotein (P-gp), suggesting its potential in overcoming multidrug resistance in cancer therapy.[2][7]

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **SG-094** for both in vitro and in vivo studies.

## Physicochemical Properties and Solubility

**SG-094** is typically supplied as a light brown to brown solid powder or oil.[3][6] Proper storage and handling are critical for maintaining its stability and activity.

Table 1: Physicochemical and Solubility Data for **SG-094**

Property	Value	Reference(s)
Molecular Formula	C <sub>30</sub> H <sub>29</sub> NO <sub>3</sub>	[6]
Molecular Weight	451.56 g/mol	[3][8]
Appearance	Light brown to brown solid powder or oil	[3][6]
CAS Number	2922283-37-0	[3][6]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years. Protect from light.	[6]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month. Protect from light. Avoid repeated freeze-thaw cycles.	[3][6]
Solubility (In Vitro)		
DMSO	100 mg/mL (221.45 mM)	[3][6][8]
Methanol	125 mg/mL (276.82 mM)	[3][6]
Solubility (In Vivo)		
Formulation 1	≥ 2.5 mg/mL (5.54 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	[6]
Formulation 2	≥ 2.5 mg/mL in 10% DMSO + 90% Corn oil	[3]

## Protocols for Solution Preparation

It is critical to use freshly opened or anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly impact product solubility.[3]

## Protocol 1: In Vitro Stock Solution Preparation

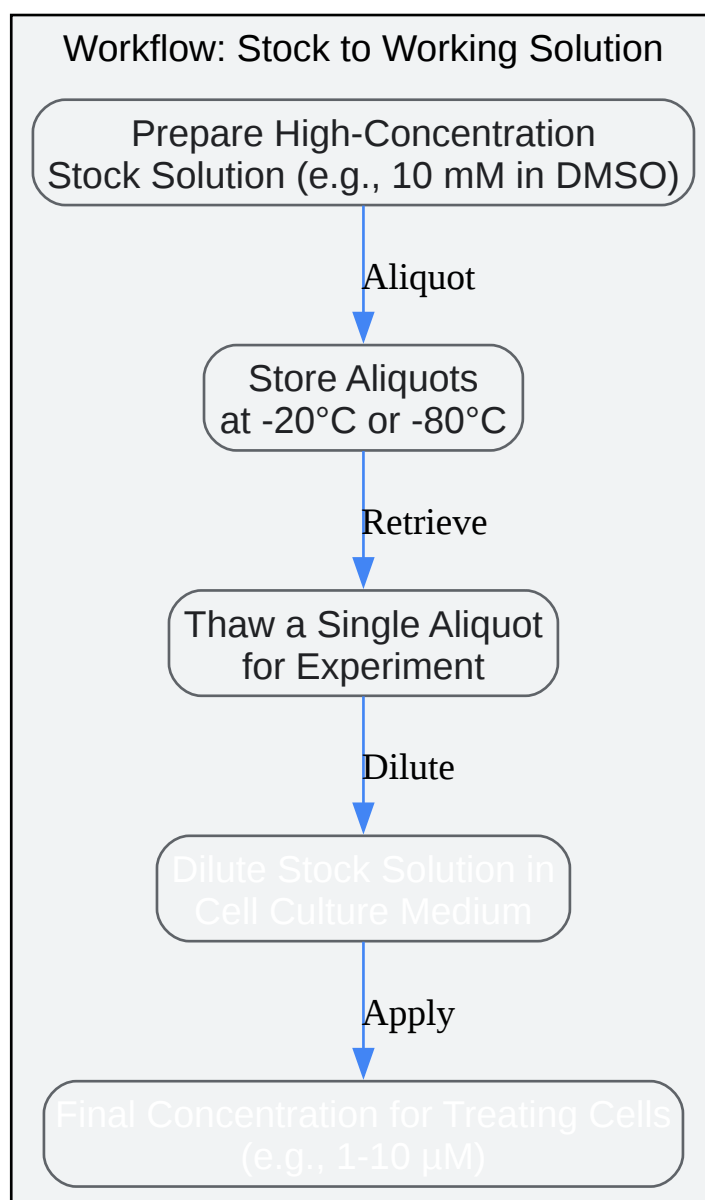
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell culture experiments.

Materials:

- **SG-094** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Equilibrate the **SG-094** vial to room temperature before opening.
- Weigh the required amount of **SG-094** powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 221.5  $\mu$ L of DMSO per 1 mg of **SG-094**).
- Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[3]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3][6] Always protect the solution from light.[3][6]



[Click to download full resolution via product page](#)

Diagram 1: General workflow for preparing a working solution.

## Protocol 2: In Vivo Formulation 1 (Aqueous-Based Vehicle)

This formulation is suitable for many in vivo applications. The co-solvents must be added sequentially as described.[6]

Materials:

- **SG-094** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween® 80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL of formulation):

- Start with 100  $\mu$ L of a 25 mg/mL **SG-094** stock solution in DMSO.
- Add 400  $\mu$ L of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
- Add 50  $\mu$ L of Tween® 80. Mix again until the solution is homogeneous.
- Add 450  $\mu$ L of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
- The final concentration of **SG-094** will be 2.5 mg/mL. This formulation should be prepared fresh before each use for optimal results.[6]

## Protocol 3: In Vivo Formulation 2 (Oil-Based Vehicle)

This formulation may be considered for experiments requiring a longer dosing period.[3]

Materials:

- **SG-094** stock solution in DMSO (e.g., 25 mg/mL)
- Sterile Corn Oil
- Sterile tubes

Procedure (for 1 mL of formulation):

- Start with 100  $\mu$ L of a 25 mg/mL **SG-094** stock solution in DMSO.

- Add 900  $\mu\text{L}$  of sterile corn oil.
- Mix thoroughly by vortexing until a clear and uniform solution is achieved.
- The final concentration of **SG-094** will be 2.5 mg/mL. Prepare this formulation fresh before each administration.

## Application Notes and Experimental Protocols

### Protocol 4: In Vitro Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effect of **SG-094** on cancer cells, such as the hepatocellular carcinoma cell line RIL175, for which an  $\text{IC}_{50}$  of 3.7  $\mu\text{M}$  has been reported after 72 hours of treatment.[3][6]

#### Methodology:

- Cell Seeding: Seed cells (e.g., RIL175) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5%  $\text{CO}_2$  incubator.
- Treatment: Prepare serial dilutions of **SG-094** in fresh culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%. Replace the old medium with the medium containing **SG-094** or vehicle control.
- Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
- Viability Assessment (MTT Assay):
  - Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using appropriate software.

## Protocol 5: Western Blot Analysis of VEGF-Induced Signaling

**SG-094** has been shown to reduce VEGF-induced phosphorylation of downstream targets like AKT, MAPK, JNK, and eNOS in endothelial cells (HUVECs).[3][6] This protocol details how to assess these effects.

### Methodology:

- **Cell Culture:** Grow HUVECs to 80-90% confluency in 6-well plates.
- **Starvation & Pretreatment:** Serum-starve the cells for 6-12 hours. Then, pre-treat the cells with **SG-094** (e.g., 10 μM) or vehicle control for 1 hour.[3][6]
- **Stimulation:** Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**
  - Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with primary antibodies against phospho-AKT, total-AKT, phospho-MAPK, etc., overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Visualize the protein bands using an ECL detection system.

## Protocol 6: In Vivo Antitumor Efficacy Study

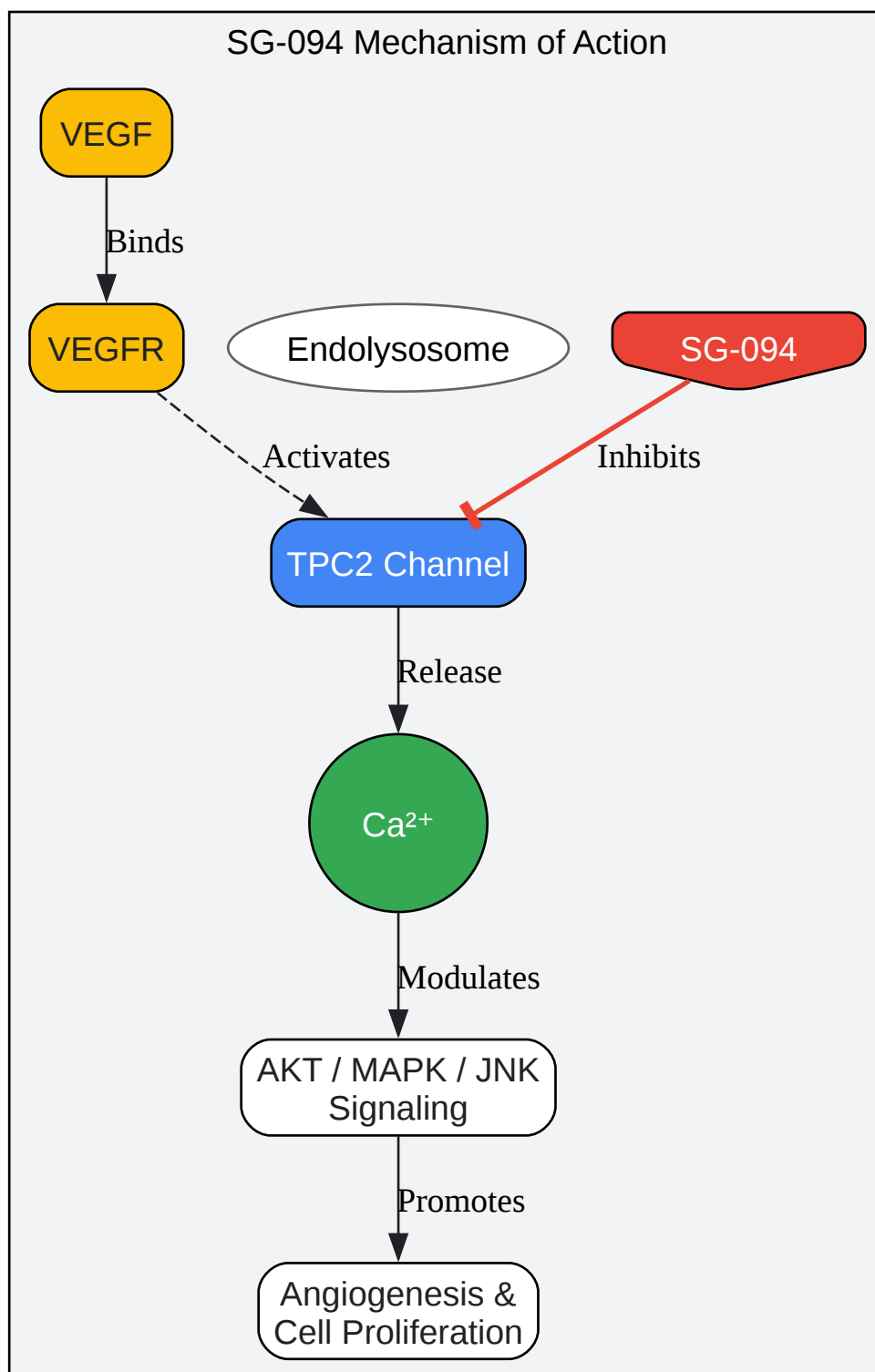
This protocol is based on a study where **SG-094** inhibited the growth of hepatocellular carcinoma tumors in mice.[3]

Methodology:

- Animal Model: Use an appropriate mouse model, such as C57Bl/6-Tyr mice.[3]
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g.,  $1 \times 10^6$  RIL175 cells) into the flank of each mouse.
- Treatment: When tumors reach a palpable size (e.g., 100 mm<sup>3</sup>), randomize the mice into treatment and vehicle groups.
- Dosing: Administer **SG-094** (e.g., 90 nmol/kg) or the vehicle control via an appropriate route (e.g., intraperitoneal injection) every 2-3 days for a specified period (e.g., 10 days).[3][9]
- Monitoring: Measure tumor volume and body weight every 2-3 days.
- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blot).

## Signaling Pathway Visualization

**SG-094** acts by inhibiting TPC2, a Ca<sup>2+</sup> channel on the endolysosome. This blockade disrupts Ca<sup>2+</sup> release into the cytoplasm, which in turn interferes with downstream signaling pathways crucial for cancer progression, such as those activated by growth factors like VEGF.



[Click to download full resolution via product page](#)

Diagram 2: **SG-094** inhibition of the TPC2 signaling pathway.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [[edoc.ub.uni-muenchen.de](https://edoc.ub.uni-muenchen.de)]
- 3. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 4. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Two-Pore Channels Regulate Expression of Various Receptors and Their Pathway-Related Proteins in Multiple Ways - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. SG-094 | Calcium Channel | 2922283-37-0 | Invivochem [[invivochem.com](https://invivochem.com)]
- 7. [edoc.ub.uni-muenchen.de](https://edoc.ub.uni-muenchen.de) [[edoc.ub.uni-muenchen.de](https://edoc.ub.uni-muenchen.de)]
- 8. SG-094 - Immunomart [[immunomart.com](https://immunomart.com)]
- 9. [biocompare.com](https://biocompare.com) [[biocompare.com](https://biocompare.com)]
- To cite this document: BenchChem. [How to dissolve and prepare SG-094 for experiments]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827841/docs#how-to-dissolve-and-prepare-sg-094-for-experiments>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)